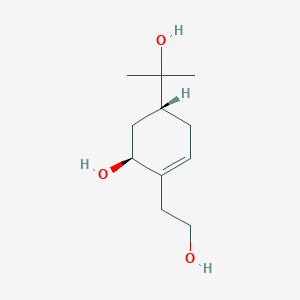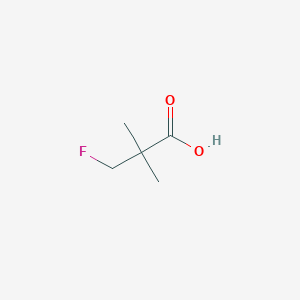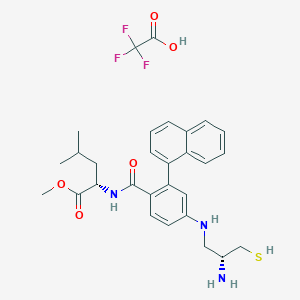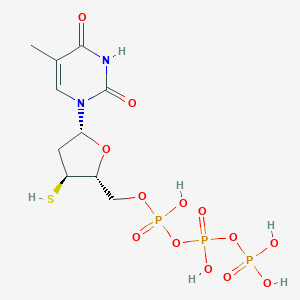
3'-Mercapto-3'-deoxythymidine-5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-Mercapto-3'-deoxythymidine-5'-triphosphate (dATP) is a nucleotide analogue that has been widely used in scientific research. It is a modified form of thymidine triphosphate (TTP), which is a building block of DNA. The modification of dATP involves the introduction of a sulfur atom at the 3' position of the deoxyribose sugar. This modification alters the chemical and physical properties of dATP, making it useful for a variety of applications in molecular biology and biochemistry.
Mécanisme D'action
DATP functions as a nucleoside triphosphate, which means that it can be incorporated into DNA during replication. However, the presence of the sulfur atom in 3'-Mercapto-3'-deoxythymidine-5'-triphosphate causes it to be recognized as a mismatched base pair by DNA polymerases, leading to errors in DNA replication. This property of 3'-Mercapto-3'-deoxythymidine-5'-triphosphate is exploited in techniques such as PCR and site-directed mutagenesis.
Biochemical and Physiological Effects:
3'-Mercapto-3'-deoxythymidine-5'-triphosphate has no known biochemical or physiological effects in vivo. It is rapidly metabolized by the body and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3'-Mercapto-3'-deoxythymidine-5'-triphosphate in lab experiments include its ability to be incorporated into DNA during replication, its ability to be recognized as a mismatched base pair by DNA polymerases, and its availability from commercial sources. The limitations of using 3'-Mercapto-3'-deoxythymidine-5'-triphosphate include its relatively high cost compared to other nucleotide analogues and its potential to cause errors in DNA replication.
Orientations Futures
For the use of 3'-Mercapto-3'-deoxythymidine-5'-triphosphate in scientific research include the development of new techniques for DNA labeling and detection, the synthesis of modified nucleotides for use in site-directed mutagenesis, and the study of the effects of 3'-Mercapto-3'-deoxythymidine-5'-triphosphate on DNA replication and repair. Additionally, the development of new nucleotide analogues with improved properties could lead to new applications in molecular biology and biochemistry.
Méthodes De Synthèse
The synthesis of 3'-Mercapto-3'-deoxythymidine-5'-triphosphate involves several steps. The first step is the synthesis of 3'-deoxythymidine, which is achieved by the reaction of thymidine with deoxyribose. The next step is the introduction of a sulfur atom at the 3' position of the deoxyribose sugar. This is achieved by the reaction of 3'-deoxythymidine with a sulfur-containing reagent such as thiourea or Lawesson's reagent. The final step is the phosphorylation of the modified 3'-deoxythymidine to form 3'-Mercapto-3'-deoxythymidine-5'-triphosphate.
Applications De Recherche Scientifique
DATP has been widely used in scientific research as a tool for studying DNA replication, repair, and recombination. It is used in a variety of techniques such as polymerase chain reaction (PCR), DNA sequencing, and site-directed mutagenesis. 3'-Mercapto-3'-deoxythymidine-5'-triphosphate is also used in the synthesis of modified nucleotides for use in DNA labeling and detection.
Propriétés
Numéro CAS |
135490-62-9 |
|---|---|
Nom du produit |
3'-Mercapto-3'-deoxythymidine-5'-triphosphate |
Formule moléculaire |
C10H17N2O13P3S |
Poids moléculaire |
498.24 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-sulfanyloxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O13P3S/c1-5-3-12(10(14)11-9(5)13)8-2-7(29)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h3,6-8,29H,2,4H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t6-,7+,8-/m1/s1 |
Clé InChI |
CAPCNIFVHOVZCQ-GJMOJQLCSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)S |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)S |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)S |
Autres numéros CAS |
135490-62-9 |
Synonymes |
3'-mercapto-3'-deoxythymidine-5'-triphosphate 3-MDTTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



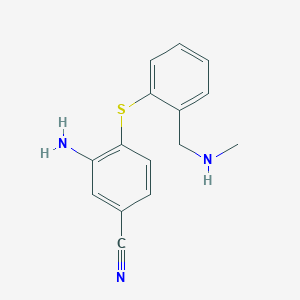
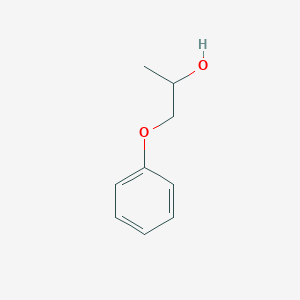
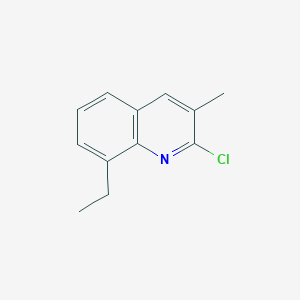
![5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B149632.png)
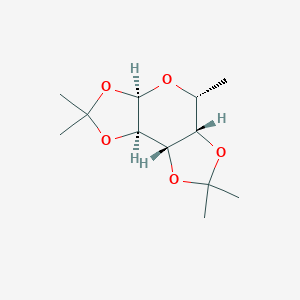
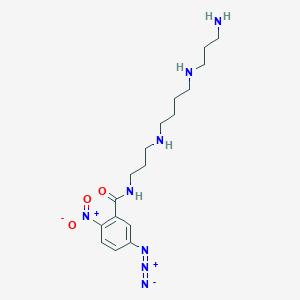
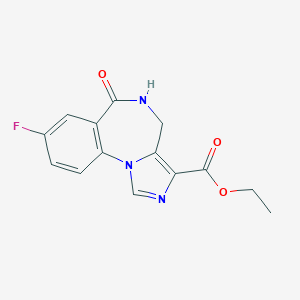
![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)
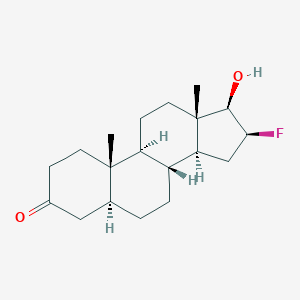
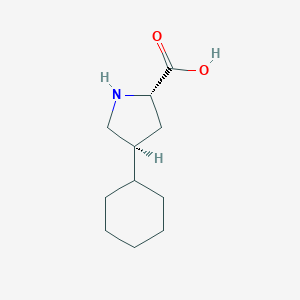
![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)
